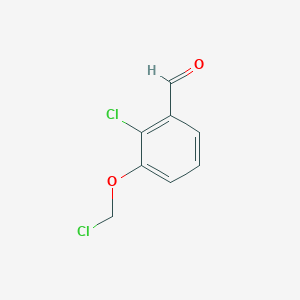
2-Chloro-3-(chloromethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(chloromethoxy)benzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group and a chloromethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethoxy)benzaldehyde typically involves the chlorination of 3-hydroxybenzaldehyde followed by the introduction of a chloromethoxy group. One common method involves the reaction of 3-hydroxybenzaldehyde with thionyl chloride to form 3-chlorobenzaldehyde. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-3-(chloromethoxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 2-Chloro-3-(chloromethoxy)benzoic acid.
Reduction: Formation of 2-Chloro-3-(chloromethoxy)benzyl alcohol.
科学的研究の応用
2-Chloro-3-(chloromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of 2-Chloro-3-(chloromethoxy)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloro and chloromethoxy groups make the benzene ring more susceptible to nucleophilic aromatic substitution reactions. The aldehyde group can participate in various redox reactions, making the compound versatile in chemical synthesis .
類似化合物との比較
Similar Compounds
2-Chloro-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a chloromethoxy group.
3-Chloro-2-hydroxybenzaldehyde: Similar structure but with different positions of the chloro and hydroxy groups.
2-Chloro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a chloromethoxy group.
Uniqueness
2-Chloro-3-(chloromethoxy)benzaldehyde is unique due to the presence of both chloro and chloromethoxy groups, which provide distinct reactivity patterns compared to its analogs. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific functional groups .
特性
分子式 |
C8H6Cl2O2 |
|---|---|
分子量 |
205.03 g/mol |
IUPAC名 |
2-chloro-3-(chloromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-12-7-3-1-2-6(4-11)8(7)10/h1-4H,5H2 |
InChIキー |
ZMKDKRIPIAVDMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OCCl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



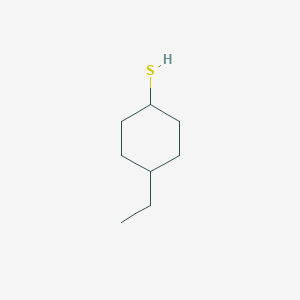
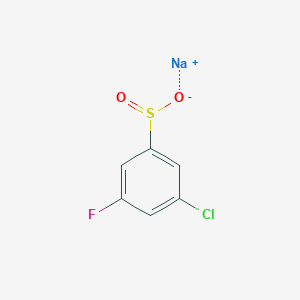

![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)
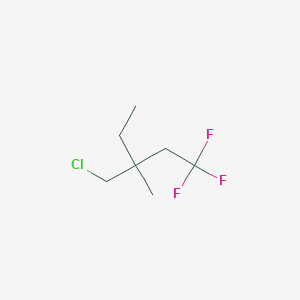
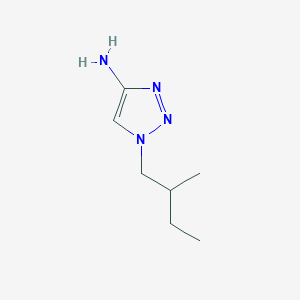
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
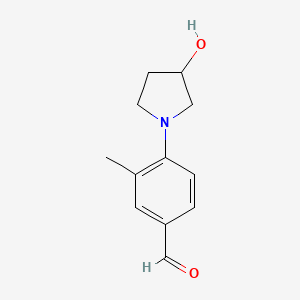


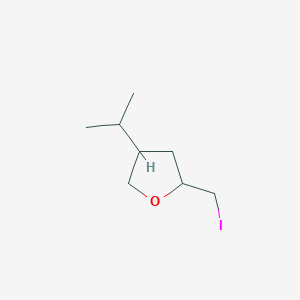
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
